2-butoxy-N-isopropyl-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-butoxy-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as sulfonylurea herbicide, is a widely used herbicide in agriculture. It is a member of the sulfonylurea family of herbicides, which are used to control weeds in crops such as wheat, corn, soybeans, and rice. The herbicide is known for its effectiveness in controlling broadleaf weeds, and its low toxicity to mammals and birds.
Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
2-butoxy-N-isopropyl-4,5-dimethylbenzenesulfonamide: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. Here’s how it works:
- Applications : Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound finds use in diverse synthetic routes .
Benzylic Position Reactions
The benzylic position of aromatic compounds is a hotspot for chemical transformations. This compound’s unique structure—bearing both a benzylic and a sulfonamide group—makes it interesting for reactions such as:
- SN1 Pathways : 2-butoxy-N-isopropyl-4,5-dimethylbenzenesulfonamide can undergo SN1 reactions at the benzylic position, forming resonance-stabilized carbocations . These reactions are valuable for creating new carbon–carbon bonds.
properties
IUPAC Name |
2-butoxy-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-6-7-8-19-14-9-12(4)13(5)10-15(14)20(17,18)16-11(2)3/h9-11,16H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPTNGUEHYMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](methylethyl)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.